molecular formula C15H20O3 B14570051 benzoic acid;(4S)-oct-1-yn-4-ol CAS No. 61303-38-6

benzoic acid;(4S)-oct-1-yn-4-ol

Cat. No.: B14570051
CAS No.: 61303-38-6
M. Wt: 248.32 g/mol
InChI Key: BIIKRAXRKFLLDB-DDWIOCJRSA-N
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Description

Properties

CAS No.

61303-38-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

benzoic acid;(4S)-oct-1-yn-4-ol

InChI

InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m1./s1

InChI Key

BIIKRAXRKFLLDB-DDWIOCJRSA-N

Isomeric SMILES

CCCC[C@@H](CC#C)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Benzoic acid is industrially produced by the catalytic oxidation of toluene with air, using vanadium pentoxide (V2O5) or manganese and cobalt acetates as catalysts . The production of (4S)-oct-1-yn-4-ol on an industrial scale would require optimization of the enantioselective reduction process to ensure high yield and purity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Benzoic Acid Derivatives

Table 1: Comparison of Benzoic Acid and Its Derivatives
Compound Molecular Formula Molecular Weight Solubility (Water) Melting Point (°C) Key Applications
Benzoic acid C₇H₆O₂ 122.12 3.4 g/L (25°C) 122 Food preservative, pharmaceutical
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 5 g/L (20°C) 215 Precursor to parabens, polymer synthesis
4-Octylbenzoic acid C₁₅H₂₂O₂ 234.33 Insoluble 95–97 Surfactants, liquid crystals
4-(Biphenyl-4-ylcarbonyl)benzoic acid C₂₀H₁₄O₃ 302.33 Low 220–225 Organic synthesis intermediates

Key Findings :

  • 4-Hydroxybenzoic acid exhibits higher melting point and solubility than benzoic acid due to hydrogen bonding from the hydroxyl group .
  • 4-Octylbenzoic acid’s long alkyl chain reduces water solubility but enhances compatibility with non-polar matrices, making it suitable for surfactants .
  • Biphenyl derivatives (e.g., CAS 42797-18-2) show increased molecular weight and thermal stability, ideal for advanced organic synthesis .

(4S)-Oct-1-yn-4-ol and Analogous Alcohols

Table 2: Comparison of (4S)-Oct-1-yn-4-ol and Related Alcohols
Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups
(4S)-Oct-1-yn-4-ol C₈H₁₄O 126.20 204.35 0.8537 Alkyne, secondary alcohol
1-Octyn-3-ol C₈H₁₄O 126.20 195–200 0.860 Alkyne, secondary alcohol
4-Octyn-1-ol C₈H₁₄O 126.20 210–215 0.870 Alkyne, primary alcohol
Cyclohexanol C₆H₁₂O 100.16 161 0.962 Cyclic secondary alcohol

Key Findings :

  • (4S)-Oct-1-yn-4-ol ’s alkyne group enables click chemistry applications, while its stereochemistry may affect enantioselective reactions .
  • Primary alcohols (e.g., 4-Octyn-1-ol) typically exhibit higher boiling points than secondary alcohols due to stronger intermolecular forces.
  • Cyclohexanol lacks an alkyne but shares similar molecular weight, demonstrating how functional groups dictate reactivity and physical properties.

Benzoic Acid Derivatives

  • 4-(Thiazolidinone)benzoic acid (SS4, CAS N/A): Synthesized via condensation of 4-[(dimethylamino)benzylidene]aminobenzoic acid with mercaptoacetic acid, yielding antimicrobial agents .

(4S)-Oct-1-yn-4-ol

  • Limited synthesis data is available, but its alkyne moiety suggests utility in Sonogashira couplings or polymer chemistry.

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